Phenamacril
CAS No.: 39491-78-6
Cat. No.: VC0531395
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39491-78-6 |
---|---|
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | ethyl (Z)-3-amino-2-cyano-3-phenylprop-2-enoate |
Standard InChI | InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3/b11-10- |
Standard InChI Key | YKRQBWKLHCEKQH-KHPPLWFESA-N |
Isomeric SMILES | CCOC(=O)/C(=C(/C1=CC=CC=C1)\N)/C#N |
SMILES | CCOC(=O)C(=C(C1=CC=CC=C1)N)C#N |
Canonical SMILES | CCOC(=O)C(=C(C1=CC=CC=C1)N)C#N |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties of Phenamacril
Phenamacril is characterized by a cyanoacrylate backbone with a phenyl group and an amino substituent. Its structure enables selective binding to fungal myosin I while sparing non-target organisms. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 216.24 g/mol |
CAS Number | 39491-78-6 |
Solubility | Low water solubility |
Stability | Stable under ambient conditions |
The compound’s low solubility in aqueous environments enhances its persistence on treated surfaces, making it suitable for agricultural applications .
Mechanism of Action: Myosin I Inhibition
Targeting Fusarium Myosin I
Phenamacril exerts its antifungal activity by reversibly and noncompetitively inhibiting the ATPase activity of myosin I in Fusarium species . Myosin I is essential for actin-mediated processes such as cytokinesis, vesicle trafficking, and hyphal growth. Structural studies reveal that phenamacril binds to an allosteric pocket within the actin-binding cleft of the myosin motor domain (Fig. 1) . This binding induces conformational changes that stabilize the myosin head in a rigor-like state, preventing actin detachment and subsequent ATP hydrolysis .
Table 1: Inhibitory Effects of Phenamacril on Fusarium Myosin I Isoforms
Species | IC (μM) | Resistance Mutations |
---|---|---|
F. graminearum | 0.36 | None (wild-type) |
F. avenaceum | 1.2 | Reduced binding affinity |
F. solani | >100 | S217T, C423R |
The IC for F. graminearum myosin I (FgMyo1) is 0.36 μM, comparable to other myosin inhibitors like blebbistatin . Mutations such as S217T in F. solani myosin I disrupt phenamacril binding, conferring resistance .
Resistance Mechanisms in Fusarium Species
Genetic Mutations and Reduced Binding Affinity
Prolonged use of phenamacril has led to resistance in field populations of Fusarium. Key mutations include:
-
S217T: A serine-to-threonine substitution in the myosin I motor domain, observed in F. solani, which sterically hinders phenamacril binding .
-
C423R: A cysteine-to-arginine mutation that disrupts hydrophobic interactions with the phenamacril ethyl ester group .
Resistant strains exhibit reduced fitness, including impaired hyphal growth, diminished spore germination, and increased susceptibility to osmotic stress .
Cross-Resistance and Species Specificity
Phenamacril’s efficacy varies across Fusarium species due to sequence divergence in the myosin I allosteric pocket. For example, F. solani myosin I lacks critical residues for phenamacril binding, rendering it naturally resistant .
Agricultural Applications and Efficacy
Disease Control in Cereal Crops
Phenamacril is widely used to manage Fusarium head blight (FHB) in wheat and barley, caused by F. graminearum. Field trials demonstrate a 70–80% reduction in disease severity and mycotoxin (e.g., deoxynivalenol) contamination .
Table 2: Efficacy of Phenamacril Against Fusarium Diseases
Disease | Pathogen | Control Efficacy (%) |
---|---|---|
Fusarium Head Blight | F. graminearum | 75–80 |
Crown Rot | F. pseudograminearum | 70–75 |
Vascular Wilt | F. oxysporum | 60–65 |
Integrated Resistance Management
To mitigate resistance, phenamacril is recommended for use in rotation with fungicides targeting β-tubulin (e.g., carbendazim) or ergosterol biosynthesis (e.g., tebuconazole) .
Structural Insights and Molecular Modeling
Crystal Structure of Phenamacril-Bound Myosin I
X-ray crystallography of F. graminearum myosin I (PDB: 6UI4) reveals that phenamacril occupies a hydrophobic pocket near the actin-binding interface (Fig. 2) . Key interactions include:
-
Hydrophobic contacts with residues Val-214, Ile-539, and Leu-542.
-
Hydrogen bonds with the backbone of Ser-217 and the side chain of Cys-423 .
Implications for Fungicide Design
The structural data provide a blueprint for designing next-generation myosin inhibitors with broader spectra and reduced resistance risk. Modifications to the phenamacril ethyl ester group could enhance binding to resistant myosin variants .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume